molecular formula C19H19N5O3S B2357719 3-methyl-6-(4-(2-phenylthiazole-4-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320686-28-8

3-methyl-6-(4-(2-phenylthiazole-4-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2357719
CAS No.: 2320686-28-8
M. Wt: 397.45
InChI Key: KKJMPGVTJOIVQY-UHFFFAOYSA-N
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Description

3-methyl-6-(4-(2-phenylthiazole-4-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a methyl group and a piperazine ring linked to a phenylthiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common approach is to start with a suitable pyrimidine derivative and introduce the necessary substituents through a series of reactions, including acylation, alkylation, and cyclization. The phenylthiazole moiety can be introduced through a condensation reaction with appropriate reagents, followed by the formation of the piperazine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The introduction of oxygen atoms or the removal of hydrogen atoms.

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential therapeutic applications.

  • Medicine: : It may have applications in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: : Its unique chemical properties make it useful in various industrial processes, including the manufacture of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its

Properties

IUPAC Name

3-methyl-6-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-22-16(25)11-15(21-19(22)27)23-7-9-24(10-8-23)18(26)14-12-28-17(20-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJMPGVTJOIVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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